N-(3-Dimethoxymethyl-pyridin-4-yl)-2,2-dimethyl-propionamide
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Overview
Description
N-(3-Dimethoxymethyl-pyridin-4-yl)-2,2-dimethyl-propionamide: is a chemical compound with the molecular formula C13H20N2O3 and a molecular weight of 252.31 g/mol . It is a heterocyclic building block used in various chemical syntheses and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Dimethoxymethyl-pyridin-4-yl)-2,2-dimethyl-propionamide typically involves the reaction of 3-(dimethoxymethyl)pyridine with pivaloyl chloride under suitable conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling and safety measures due to the chemical’s reactivity and potential hazards .
Chemical Reactions Analysis
Types of Reactions: N-(3-Dimethoxymethyl-pyridin-4-yl)-2,2-dimethyl-propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-(3-Dimethoxymethyl-pyridin-4-yl)-2,2-dimethyl-propionamide has several scientific research applications, including:
Mechanism of Action
Comparison with Similar Compounds
Comparison: N-(3-Dimethoxymethyl-pyridin-4-yl)-2,2-dimethyl-propionamide is unique due to its specific structural features, such as the dimethoxymethyl group and the pivaloyl moiety . These features confer distinct chemical reactivity and potential biological activities compared to similar compounds .
Properties
IUPAC Name |
N-[3-(dimethoxymethyl)pyridin-4-yl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)12(16)15-10-6-7-14-8-9(10)11(17-4)18-5/h6-8,11H,1-5H3,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJUIOFXMILQJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=NC=C1)C(OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592083 |
Source
|
Record name | N-[3-(Dimethoxymethyl)pyridin-4-yl]-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70592083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
824429-52-9 |
Source
|
Record name | N-[3-(Dimethoxymethyl)pyridin-4-yl]-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70592083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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